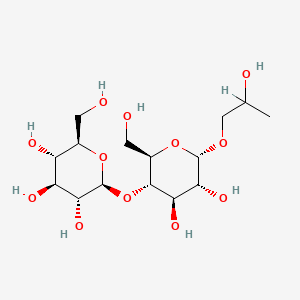
alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is a glycosyl glycoside compound It is composed of two glucose molecules linked through a glycosidic bond, with an additional hydroxypropyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- typically involves glycosylation reactions. One common method is the silver perchlorate-catalyzed glycosylation of benzyl-protected glucopyranosides . This reaction involves the use of benzyl 2,3,6-tri-O-benzyl-4-O-(2,3-di-O-benzyl-alpha-D-xylopyranosyl)-beta-D-glucopyranoside with a glucopyranosyl chloride derivative, followed by the removal of protecting groups to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis methods. Enzymatic glycosylation is a preferred method due to its specificity and efficiency. For example, the use of glycosyltransferases can facilitate the transfer of glucose residues to form the glycosidic bond .
Chemical Reactions Analysis
Types of Reactions
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce glucitol derivatives.
Scientific Research Applications
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- involves its interaction with specific molecular targets and pathways. The compound can bind to glycosyltransferases and glycosidases, influencing carbohydrate metabolism and glycosylation processes . Its hydroxypropyl group enhances its solubility and stability, making it a suitable candidate for various applications.
Comparison with Similar Compounds
Similar Compounds
Sucrose: Composed of glucose and fructose linked by a glycosidic bond.
Lactose: Composed of glucose and galactose linked by a glycosidic bond.
Maltose: Composed of two glucose molecules linked by a glycosidic bond.
Uniqueness
Alpha-D-Glucopyranoside, 2-hydroxypropyl 4-O-beta-D-glucopyranosyl- is unique due to its hydroxypropyl group, which enhances its solubility and stability compared to other disaccharides. This structural modification allows for its use in specialized applications, such as drug delivery and bio-based material production .
Properties
CAS No. |
68445-41-0 |
|---|---|
Molecular Formula |
C15H28O12 |
Molecular Weight |
400.38 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-hydroxypropoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C15H28O12/c1-5(18)4-24-14-12(23)10(21)13(7(3-17)26-14)27-15-11(22)9(20)8(19)6(2-16)25-15/h5-23H,2-4H2,1H3/t5?,6-,7-,8-,9+,10-,11-,12-,13-,14+,15+/m1/s1 |
InChI Key |
YASQSQYNAKRYLD-JHJAPHOESA-N |
Isomeric SMILES |
CC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


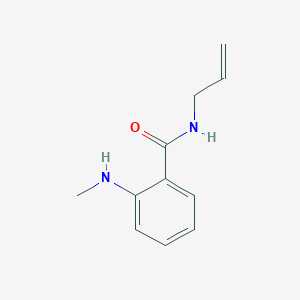
![N-tert-butyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14463505.png)
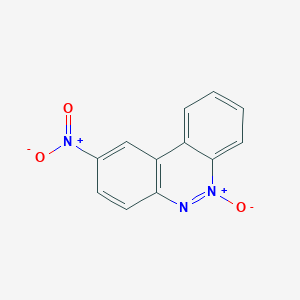

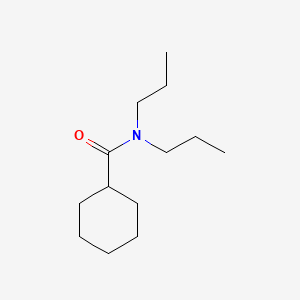
![N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine](/img/structure/B14463519.png)
![2-Methyl-3-methylidene-4-phenyl-3,4-dihydropyrido[2,3-b]pyrazine](/img/structure/B14463526.png)
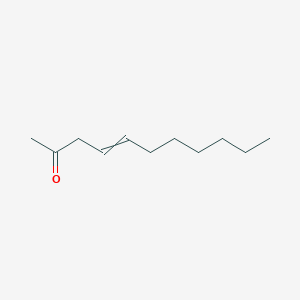

![Trimethyl{[1-(methylsulfanyl)ethenyl]sulfanyl}silane](/img/structure/B14463554.png)
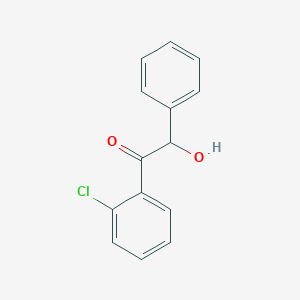
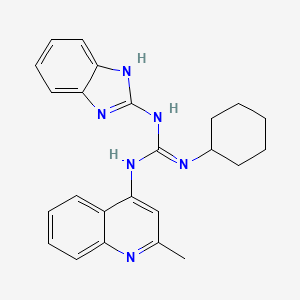
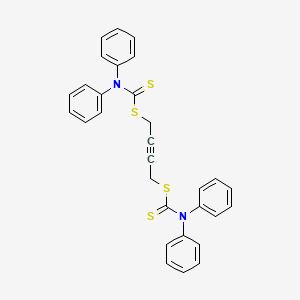
![7-Methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14463578.png)
